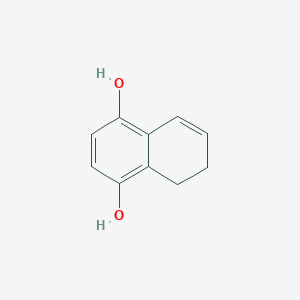
5,6-Dihydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydronaphthalene-1,4-diol is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a dihydro structure at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1,4-diol typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dibromo-1,4-naphthoquinone using (trimethylsilyl)acetylene in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature . The reaction mixture is then treated with ammonium chloride (NH4Cl) and extracted with ether to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydronaphthalene-1,4-diol involves its interaction with various molecular targets. For instance, it can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxynaphthalene: Another naphthalene derivative with hydroxyl groups at the 1 and 2 positions.
1,4-Naphthalenediol: A naphthalene derivative with hydroxyl groups at the 1 and 4 positions but without the dihydro structure.
Uniqueness
5,6-Dihydronaphthalene-1,4-diol is unique due to its specific dihydro structure at the 5 and 6 positions, which imparts distinct chemical and physical properties compared to other naphthalene derivatives. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5,6-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1,3,5-6,11-12H,2,4H2 |
Clave InChI |
FLXHWBQFTUIUSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


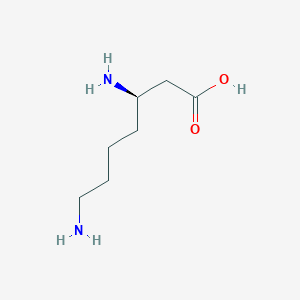
![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)
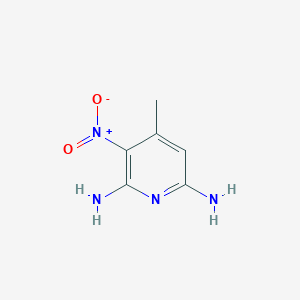
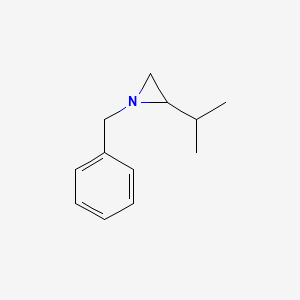

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

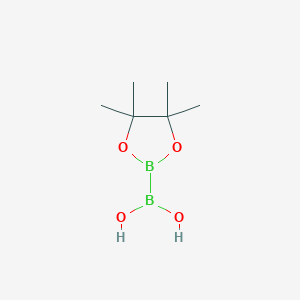
![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)





